molecular formula C7H11N3O B3232710 1-(oxolan-3-yl)-1H-pyrazol-5-amine CAS No. 1344367-70-9

1-(oxolan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B3232710
CAS No.: 1344367-70-9
M. Wt: 153.18
InChI Key: BNUMHWPXAWWQCB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an oxolane (tetrahydrofuran) ring at the 1-position and an amino group at the 5-position. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol . The oxolane (5-membered oxygen-containing ring) imparts conformational rigidity and influences electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(oxolan-3-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMHWPXAWWQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of oxolane derivatives with pyrazole precursors under specific conditions. One common method involves the use of oxolane-3-carboxylic acid, which is reacted with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by amination to introduce the amine group at the 5-position of the pyrazole ring .

Chemical Reactions Analysis

1-(oxolan-3-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(oxolan-3-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Modifications in the Pyrazole Core

Substituent Position and Ring Size

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly sensitive to substituent position and ring size:

Compound Name Substituent Position Ring Size Key Properties/Activities Evidence Source
1-(Oxolan-3-yl)-1H-pyrazol-5-amine 1-position (oxolane) 5-membered Potential kinase inhibition (inferred)
1-(Oxetan-3-yl)-1H-pyrazol-5-amine 1-position (oxetane) 4-membered Supplier availability; regioisomeric relevance
3-Methyl-1-phenyl-1H-pyrazol-5-amine 1-position (phenyl) N/A Antiproliferative activity (IC₅₀: 16.6–19.3 µg/mL)
5-(Oxetan-3-yl)-1H-pyrazol-3-amine 5-position (oxetane) 4-membered Discontinued commercial availability

Key Insight :

  • A regioisomeric switch (e.g., moving substituents between 3- and 4-positions) can abolish activity for one kinase (e.g., p38α) while introducing inhibition for others (e.g., VEGFR2, EGFR) .

Key Insight :

  • The oxolane/oxetane group in this compound may mimic the polar interactions of pyridyl or fluorophenyl groups in kinase inhibitors, though experimental validation is needed .
Spectroscopic Characterization
  • NH₂ protons in pyrazol-5-amine derivatives appear as singlets at δ 9.20–10.05 ppm in $^1$H-NMR .
  • C=N and N=N groups in azo dyes show IR absorptions at 1656–1667 cm⁻¹ and 1571–1597 cm⁻¹ , respectively .

Biological Activity

1-(oxolan-3-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an oxolane (tetrahydrofuran) moiety. Its molecular formula is C7H11N3OC_7H_{11}N_3O, indicating the presence of three nitrogen atoms and one oxygen atom within its structure. The chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC7H11N3O
SMILESC1COCC1N2C(=CC=N2)N
InChIInChI=1S/C7H11N3O/...

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, potentially influencing processes such as inflammation and microbial resistance. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties . Compounds within the pyrazole class have been reported to exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms by which this compound may exert anticancer effects are still under investigation but could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential of this compound:

  • Antimicrobial Activity Study : A comparative study on related pyrazole derivatives demonstrated varying degrees of antibacterial activity against multiple bacterial strains. Compounds with similar structures showed promising results, indicating that this compound could also possess significant antimicrobial properties .
  • Anticancer Activity Assessment : In vitro tests on pyrazole derivatives indicated that some compounds exhibited potent cytotoxicity against cancer cell lines. While direct studies on this compound are needed, the findings from analogous compounds suggest a potential for anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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